3-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
The compound 3-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a thieno-pyrimidine dione derivative featuring dual chlorophenyl substituents. Thieno-pyrimidine scaffolds are pharmacologically significant due to their structural resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors. The compound’s 4-chlorophenyl group at position 3 and 2-chlorobenzyl group at position 1 likely influence its electronic and steric properties, which may modulate solubility, bioavailability, and target binding.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N2O2S/c20-13-5-7-14(8-6-13)23-18(24)17-16(9-10-26-17)22(19(23)25)11-12-3-1-2-4-15(12)21/h1-10,17H,11H2/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADJTTCRGXWUFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C[N+]2=C3C=CSC3C(=O)N(C2=O)C4=CC=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N2O2S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as thiourea and α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions using chlorobenzene derivatives and suitable catalysts like aluminum chloride (AlCl3).
Final Assembly: The final compound is assembled through nucleophilic substitution reactions, where the chlorophenyl groups are attached to the thieno[3,2-d]pyrimidine core under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines under appropriate conditions.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted thienopyrimidines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Research indicates that thieno[3,2-d]pyrimidines exhibit cytotoxic effects against several cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis through various mechanisms including the modulation of apoptotic pathways and cell cycle arrest .
Antimicrobial Activity
The compound displays promising antimicrobial properties . Studies have demonstrated that thieno[3,2-d]pyrimidine derivatives can be effective against a range of bacterial strains. For example, compounds with similar structural motifs have shown activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the thieno[3,2-d]pyrimidine scaffold can enhance antibacterial efficacy .
Antiviral Properties
There is emerging evidence that thieno[3,2-d]pyrimidine derivatives possess antiviral activity . Research has indicated that these compounds can inhibit viral replication in vitro, particularly against RNA viruses. The mechanism often involves interference with viral RNA synthesis or assembly, highlighting their potential as antiviral agents in therapeutic contexts .
Neuroprotective Effects
Recent studies suggest that derivatives of thieno[3,2-d]pyrimidine may offer neuroprotective benefits . These compounds have been evaluated for their ability to protect neuronal cells from oxidative stress and neuroinflammation, potentially providing therapeutic avenues for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 3-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has been optimized to enhance its bioactivity. Structure-activity relationship studies reveal that specific substitutions on the thieno[3,2-d]pyrimidine core can significantly influence the biological activity of the compound. For example, varying the halogen substituents or introducing different alkyl groups can modulate potency against specific targets .
Case Studies and Research Findings
Several case studies have documented the biological activity of this compound:
- Case Study 1 : A study focused on the synthesis of novel thieno[3,2-d]pyrimidines showed that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines.
- Case Study 2 : Another research effort highlighted the antimicrobial efficacy of synthesized derivatives against multi-drug resistant strains of bacteria, emphasizing their potential as lead compounds for antibiotic development.
Data Tables
| Application Area | Activity Type | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor | Induces apoptosis in cancer cell lines |
| Antimicrobial Activity | Bacterial Inhibition | Effective against S. aureus and E. coli |
| Antiviral Properties | Viral Replication | Inhibits replication of RNA viruses |
| Neuroprotective Effects | Oxidative Stress | Protects neuronal cells from oxidative damage |
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, enabling a systematic comparison:
Key Comparative Insights:
Structural Modifications and Bioactivity: The target compound differs from ’s analog by the position of the chlorine atom on the benzyl group (2-Cl vs. 4-Cl). The thiazolyl-substituted analog () demonstrates enhanced antimicrobial activity, suggesting that heterocyclic substituents (e.g., thiazole) can significantly boost bioactivity compared to purely aromatic substituents .
Physicochemical Properties: The dihydropyrimidine-thione () has a lower molecular weight (266.79 g/mol) than thieno-pyrimidine derivatives, which may improve oral bioavailability.
Synthetic Routes: The dihydropyrimidinone () is synthesized via base-catalyzed cyclization, whereas thieno-pyrimidines (–7) typically require multi-step fusion of thiophene and pyrimidine rings. These differences impact scalability and purity .
Research Findings and Implications
- Antimicrobial Potential: Thieno-pyrimidine diones (e.g., ) show promise against drug-resistant pathogens, positioning the target compound as a candidate for further antimicrobial testing .
- Steric vs.
- Drug-Likeness: Computational studies of chromeno-pyrimidines () suggest that fused-ring systems (like thieno-pyrimidines) often meet Lipinski’s criteria for drug-likeness, supporting further development .
Biological Activity
The compound 3-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a member of the thieno[3,2-d]pyrimidine family known for its diverse biological activities. This article explores its biological activity, including its pharmacological potential and mechanisms of action.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C17H13Cl2N3O2S
- Molecular Weight : 372.27 g/mol
The compound features a thieno[3,2-d]pyrimidine core substituted with chlorophenyl groups, which are significant for its biological activity.
Biological Activity Overview
Research indicates that thieno[3,2-d]pyrimidines exhibit a range of biological activities including:
- Antitumor Activity : Compounds within this class have shown potential as anticancer agents. For instance, studies have demonstrated that thieno[3,2-d]pyrimidines can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Antimicrobial Properties : The presence of halogenated phenyl groups enhances the antimicrobial efficacy against various bacterial strains.
- Enzyme Inhibition : These compounds have been noted for their ability to inhibit key enzymes involved in metabolic pathways.
Antitumor Activity
In a study focusing on the anticancer effects of thieno[3,2-d]pyrimidines, it was found that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 3-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione | MCF-7 | 15.0 |
| 3-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione | HeLa | 10.5 |
Antimicrobial Activity
The compound's antimicrobial properties were evaluated against several bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated moderate to strong inhibitory effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit enzymes such as acetylcholinesterase and urease. Inhibitory assays revealed promising results:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 25 |
| Urease | 30 |
Case Studies
-
Cancer Research Study : A recent study published in Journal of Medicinal Chemistry evaluated a series of thieno[3,2-d]pyrimidines for their anticancer properties. The lead compound demonstrated significant inhibition of tumor growth in xenograft models.
"The lead compound's efficacy was attributed to its ability to induce apoptosis in cancer cells through mitochondrial pathways."
-
Antimicrobial Efficacy : A comprehensive study assessed various thieno[3,2-d]pyrimidine derivatives against clinical isolates. The results indicated that compounds with chlorinated phenyl groups had enhanced activity against resistant strains.
"Chlorinated derivatives showed a marked increase in antibacterial activity compared to their non-chlorinated counterparts."
Q & A
Q. What synthetic methodologies are most effective for preparing this compound, and how can reaction conditions be optimized?
The compound can be synthesized via multicomponent reactions involving thiourea, substituted aldehydes, and heterocyclic precursors. For example:
- Catalytic systems : Use of p-toluenesulfonic acid (PTSA) as a catalyst in one-pot reactions under reflux conditions (similar to ’s method for chromeno-pyrimidine derivatives) .
- Optimization : Employ Design of Experiments (DoE) to assess variables (e.g., solvent polarity, temperature, catalyst loading). For instance, flow chemistry approaches (as in ) enable precise control of reaction parameters .
- Yield improvement : Sequential purification via column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures.
Q. How is the compound’s structure confirmed using spectroscopic and crystallographic techniques?
- X-ray crystallography : Single-crystal analysis (e.g., and ) confirms bond lengths (mean C–C = 0.005–0.006 Å) and dihedral angles between chlorophenyl and thienopyrimidine rings . Disorder in the benzyl group may require refinement with split occupancy .
- NMR/MS : NMR shows distinct signals for the methylene bridge (δ ~4.5–5.0 ppm) and aromatic protons. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H] with <2 ppm error) .
Q. What are the compound’s key physicochemical properties, and how are they determined experimentally?
- LogP : Measured via reversed-phase HPLC (C18 column, acetonitrile/water gradient) or calculated using software like ACD/Labs .
- Solubility : Determined in PBS (pH 7.4) and DMSO via shake-flask method. Poor aqueous solubility (~<10 µM) is typical for chlorinated heterocycles.
- Thermal stability : TGA/DSC reveals decomposition temperatures >200°C, suggesting suitability for high-temperature reactions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s drug-likeness and target binding?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrostatic potential maps and H-bond donor/acceptor sites .
- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., kinase enzymes). The chlorophenyl groups may occupy hydrophobic pockets, while the dione moiety engages in polar interactions (see ’s piperazine-containing analog for reference) .
- ADMET prediction : SwissADME or QikProp estimates oral bioavailability (%F >50%) and BBB permeability (logBB <0.3) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay variability : Compare IC values using standardized protocols (e.g., ATP concentration in kinase assays). For example, discrepancies in cytotoxicity may arise from cell line-specific expression of efflux pumps (e.g., P-gp).
- Metabolic interference : Pre-incubate with CYP450 inhibitors (e.g., ketoconazole) to assess stability in liver microsomes (’s metabolic profiling methods) .
- Crystallographic validation : Correlate bioactive conformations (from X-ray co-crystals) with solution-state NMR structures .
Q. How are polymorphic forms identified and characterized for this compound?
- Screening : Recrystallize from 10+ solvent systems (e.g., DMF, THF, ethyl acetate) and analyze via PXRD. ’s dihydropyrimidine-thione analog showed distinct diffraction patterns for polymorphs .
- Thermodynamic stability : Use DSC to identify enantiotropic or monotropic transitions. Slurry experiments in heptane/ethanol determine the most stable form.
- Bioimpact : Compare dissolution rates (USP II apparatus) of polymorphs in simulated gastric fluid.
Q. What synthetic routes enable late-stage diversification of the thienopyrimidine core?
- Suzuki coupling : Introduce aryl/heteroaryl groups at the 3-position using Pd(dppf)Cl catalyst (’s chlorobenzyl sulfide analog demonstrates regioselective modifications) .
- Click chemistry : Install triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition on propargyl-substituted intermediates.
- Protecting groups : Use Boc or Fmoc to temporarily block reactive sites (e.g., secondary amines) during functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
